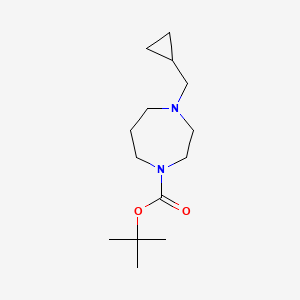

Tert-butyl 4-(cyclopropylmethyl)-1,4-diazepane-1-carboxylate

CAS No.: 884199-30-8

Cat. No.: VC3096772

Molecular Formula: C14H26N2O2

Molecular Weight: 254.37 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 884199-30-8 |

|---|---|

| Molecular Formula | C14H26N2O2 |

| Molecular Weight | 254.37 g/mol |

| IUPAC Name | tert-butyl 4-(cyclopropylmethyl)-1,4-diazepane-1-carboxylate |

| Standard InChI | InChI=1S/C14H26N2O2/c1-14(2,3)18-13(17)16-8-4-7-15(9-10-16)11-12-5-6-12/h12H,4-11H2,1-3H3 |

| Standard InChI Key | OYQPURXLPQOXRH-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)N1CCCN(CC1)CC2CC2 |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCCN(CC1)CC2CC2 |

Introduction

Chemical Structure and Properties

Molecular Structure

Tert-butyl 4-(cyclopropylmethyl)-1,4-diazepane-1-carboxylate features a seven-membered diazepane ring system with two nitrogen atoms. The structural features include:

-

A seven-membered 1,4-diazepane ring

-

A tert-butyloxycarbonyl (Boc) protecting group attached to the nitrogen at position 1

-

A cyclopropylmethyl substituent attached to the nitrogen at position 4

This structure is related to but distinct from similar compounds such as Tert-butyl 4-(cyclopropylmethyl)piperazine-1-carboxylate (which has a six-membered piperazine ring instead of the seven-membered diazepane ring) .

Physical and Chemical Properties

While specific physical property data for Tert-butyl 4-(cyclopropylmethyl)-1,4-diazepane-1-carboxylate is limited in the available literature, properties can be inferred based on related structures:

The compound likely shares chemical reactivity patterns with other Boc-protected amines, including sensitivity to acidic conditions that can remove the Boc group.

Synthetic Approaches

| Synthetic Route | Key Reagents | Conditions | Expected Yield |

|---|---|---|---|

| Boc protection followed by alkylation | Di-tert-butyl dicarbonate, cyclopropylmethyl halide | DCM, base (e.g., DIPEA), rt | 70-95% |

| Reductive amination approach | Tert-butyl 1,4-diazepane-1-carboxylate, cyclopropanecarboxaldehyde, reducing agent | NaBH(OAc)₃, DCM, rt | 65-85% |

The synthesis would likely involve a reductive amination reaction similar to those described for related compounds in the literature. For example, General Procedure A1 for reductive amination described in search result could be adapted:

"Tert-butyl 1,4-diazepane-1-carboxylate (1 equiv) and DIPEA (3 equiv) in DCM would be combined with cyclopropanecarboxaldehyde (1.2 equiv) and NaBH(OAc)₃ (2.5 equiv). The reaction mixture would be stirred at room temperature overnight, followed by workup and purification by preparative HPLC."

Key Intermediates

The synthesis would likely utilize tert-butyl 1,4-diazepane-1-carboxylate as a key intermediate, which has been described in the literature. According to search result , this compound can be prepared and used in subsequent reactions:

"Tert-butyl 1,4-diazepane-1-carboxylate (817 mg, 4 mmol, 1 equiv)..." is mentioned as a starting material in a general procedure for amide coupling .

Compounds containing the 1,4-diazepane scaffold have been explored in the context of SARS-CoV-2 main protease (Mpro) inhibition, suggesting potential antiviral applications . The presence of the Boc protecting group indicates its likely role as a synthetic intermediate rather than a final drug candidate.

Structure-Activity Relationship Considerations

The cyclopropylmethyl substituent at the N-4 position could confer specific binding properties in potential biological targets:

-

Cyclopropyl groups often act as bioisosteres for geminal dimethyl groups

-

They provide conformational constraint that may enhance binding to specific protein pockets

-

The relatively small size can improve penetration into binding sites compared to larger substitutions

Analytical Characterization

Spectroscopic Analysis

Based on related compounds, the expected spectroscopic characteristics would include:

| Analytical Method | Expected Key Features |

|---|---|

| ¹H NMR | Signals for cyclopropyl protons (0.1-0.5 ppm), Boc group (1.4-1.5 ppm), diazepane ring protons (1.7-3.7 ppm) |

| ¹³C NMR | Carbonyl carbon (~155 ppm), tert-butyl carbons (~28 and ~80 ppm), cyclopropyl carbons (~4-10 ppm) |

| Mass Spectrometry | [M+H]⁺ corresponding to molecular weight, fragments corresponding to loss of Boc group (M-100) |

| IR | C=O stretch (~1690 cm⁻¹), C-N stretches, C-H stretches |

For similar compounds like tert-butyl 1,4-diazepane-1-carboxylate, the following ¹H NMR data has been reported: "1H NMR (400 MHz, DMSO): δ 3.71–3.38 (m, 8H), 1.80–1.53 (m, 2H), 1.42–1.29 (m, 9H)." The target compound would have additional signals for the cyclopropylmethyl group.

Purification Methods

Based on related compounds, suitable purification methods would likely include:

-

Column chromatography (silica gel) using ethyl acetate/hexane gradient systems

-

Recrystallization from appropriate solvent systems

Structural Relationships and Modifications

Comparison with Related Compounds

The relationship between Tert-butyl 4-(cyclopropylmethyl)-1,4-diazepane-1-carboxylate and similar compounds provides insight into structural variations:

The seven-membered diazepane ring in the target compound creates a different spatial arrangement compared to the six-membered piperazine ring in tert-butyl 4-(cyclopropylmethyl)piperazine-1-carboxylate . This difference affects the conformational flexibility and potential binding properties of the molecule.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume